1,1,3,3,3-Pentafluoro-2-methylprop-1-ene
Description
Properties
CAS No. |
2253-00-1 |
|---|---|
Molecular Formula |
C4H3F5 |
Molecular Weight |
146.06 g/mol |
IUPAC Name |
1,1,3,3,3-pentafluoro-2-methylprop-1-ene |
InChI |
InChI=1S/C4H3F5/c1-2(3(5)6)4(7,8)9/h1H3 |
InChI Key |
WEYCUBLCUXRXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Pyrolysis of Polytetrafluoroethylene (PTFE)
The thermal decomposition of polytetrafluoroethylene (PTFE) at elevated temperatures (500–700°C) represents one of the most well-documented routes to PFIB. This process generates a mixture of perfluorinated compounds, including PFIB, through random scission of the polymer backbone and subsequent recombination of radicals.
The reaction mechanism involves the homolytic cleavage of C–C bonds in PTFE, producing perfluoroalkyl radicals. These intermediates undergo β-scission to form smaller fragments, such as tetrafluoroethylene (TFE) and hexafluoropropylene (HFP). Under controlled conditions, dimerization of HFP yields PFIB as a secondary product. A study cited in PubChem notes that PFIB is detected as a byproduct in PTFE pyrolysis, particularly in systems with limited oxygen.
Key Parameters for PTFE Pyrolysis:
- Temperature range: 550–650°C
- Residence time: 10–30 seconds
- Yield of PFIB: <5% (due to competing pathways)
Dimerization of Hexafluoropropylene (HFP)
Hexafluoropropylene (HFP) serves as a precursor in the synthesis of PFIB via catalytic dimerization. This method offers better control over product distribution compared to pyrolysis. The reaction proceeds through a [2+2] cycloaddition mechanism, facilitated by Lewis acid catalysts such as aluminum chloride (AlCl₃) or fluorinated derivatives.
In a typical procedure, HFP is introduced into a reactor containing AlCl₃ at 150–200°C. The dimerization yields PFIB alongside cyclic byproducts like perfluorocyclobutane. Patent WO1992000345A1 highlights the use of fluorinated alkanes as co-catalysts to enhance selectivity, achieving PFIB yields of up to 40% under optimized conditions.
Reaction Scheme:
$$
2 \, \text{CF}2=\text{CFCF}3 \xrightarrow{\text{AlCl}3} \text{CF}2=\text{C(CF}3\text{)CF}3
$$
Dehydrofluorination of Perfluorinated Alcohols
Dehydrofluorination of 1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propanol provides a route to PFIB with high purity. This method involves the elimination of hydrogen fluoride (HF) from the alcohol using strong bases such as potassium hydroxide (KOH) or metal fluorides.
A patent (CN102557873A) describes a related process for synthesizing fluorinated alcohols via hydrogenation of methyl pentafluoropropionate. While this patent focuses on 2,2,3,3,3-pentafluoro-1-propanol, analogous strategies can be adapted for PFIB precursors. For example, treating perfluorinated tertiary alcohols with sulfuric acid at 80–120°C induces dehydration, forming PFIB in yields exceeding 60%.
Optimized Conditions for Dehydrofluorination:
- Catalyst: KOH (10–20 mol%)
- Temperature: 100–120°C
- Solvent: Dimethylformamide (DMF)
Fluorination of Isobutylene Derivatives
Direct fluorination of isobutylene derivatives using elemental fluorine (F₂) or xenon difluoride (XeF₂) represents a high-energy route to PFIB. This method requires careful control to avoid over-fluorination and explosive side reactions.
In a two-step process, isobutylene is first fluorinated to 1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propane using ClF₃ as a fluorinating agent. Subsequent dehydrofluorination with pyridine removes HF, yielding PFIB. This approach achieves moderate yields (30–50%) but demands specialized equipment for handling aggressive fluorinating agents.
Industrial Byproduct Recovery
PFIB is recovered as a byproduct in the manufacture of fluoropolymers and refrigerants. For instance, during the production of tetrafluoroethylene (TFE), trace amounts of PFIB form via oligomerization of HFP. Gas scrubbing systems equipped with perfluorinated solvent traps isolate PFIB from exhaust streams. This method is cost-effective but limited by low concentrations (0.1–2% in off-gases).
Chemical Reactions Analysis
1,1,3,3,3-Pentafluoro-2-methylprop-1-ene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of fluorinated carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated fluorinated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of various fluorinated ethers or alcohols.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, temperatures ranging from -78°C to room temperature, and reaction times varying from a few minutes to several hours. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,3,3,3-Pentafluoro-2-methylprop-1-ene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: Fluorinated compounds derived from this compound are used as probes in biological studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is used in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.
Industry: this compound is used in the production of specialty polymers and surfactants, which have applications in coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism by which 1,1,3,3,3-Pentafluoro-2-methylprop-1-ene exerts its effects is primarily through its reactivity with nucleophiles. The compound’s fluorine atoms create a highly electron-deficient carbon center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile in substitution and addition reactions.
Molecular targets and pathways involved in the compound’s action include interactions with nucleophilic sites on enzymes, proteins, and other biological molecules. These interactions can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Propenes
1,1,3,3,3-Pentafluoropropene-1 (CF₃CH=CF₂, CAS 690-27-7)
- Molecular Formula : C₃HF₅
- Boiling Point: -21°C (normal boiling point)
- Vapor Pressure : 5 atm at 298 K (estimated)
- Heat of Vaporization : 23 kJ/mol (estimated)
- Key Differences :
- Lacks a methyl group, resulting in a simpler structure and lower molecular weight (180.05 g/mol vs. target compound’s inferred higher weight).
- Higher vapor pressure suggests greater volatility compared to methyl-substituted analogs.
- Applications : Explored as a Halon alternative due to its flame-retardant properties .
Octafluoroisobutene (1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene, CAS 382-21-8)
- Molecular Formula : C₄F₈
- Structure : Features a trifluoromethyl (-CF₃) group instead of methyl (-CH₃), increasing fluorine content.
- Key Differences: Fully fluorinated substituent enhances chemical inertness but raises toxicity concerns (noted as a Schedule 2A02 compound under chemical weapon conventions) . Higher molecular weight (216.04 g/mol) likely reduces volatility compared to methyl-substituted analogs.
- Applications : Used in high-performance materials but restricted due to hazardous byproduct risks .
HFO-1234ze(E) (trans-1,3,3,3-Tetrafluoropropene, CAS 29118-24-9)
- Molecular Formula : C₃H₂F₄
- Boiling Point : -19°C (estimated)
- Key Differences: Contains one fewer fluorine atom than the target compound, reducing stability but improving biodegradability.
- Applications : Widely adopted in HVAC systems as a low-GWP alternative to hydrofluorocarbons (HFCs) .
Hexafluoropropylene (1,1,2,3,3,3-Hexafluoro-1-propene, CAS 116-15-4)
- Molecular Formula : C₃F₆
- Boiling Point : -29°C
- Key Differences :
- Additional fluorine at the second carbon increases electron-withdrawing effects, enhancing reactivity in polymerization.
- Lower boiling point indicates higher volatility than methyl-substituted derivatives.
- Applications: Key monomer in synthesizing fluoropolymers like PTFE and FEP .
Comparative Data Table
Research Findings and Implications
- Fluorine Substitution Effects : Increasing fluorine content generally enhances thermal stability and reduces flammability but may elevate toxicity (e.g., Octafluoroisobutene’s hazardous classification) .
- Structural Influence : Methyl groups reduce volatility compared to hydrogen or trifluoromethyl substituents, making methylated derivatives more suitable for applications requiring controlled release .
- Environmental Trade-offs : Compounds like HFO-1234ze(E) balance performance with environmental safety, whereas fully fluorinated analogs face regulatory restrictions .
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